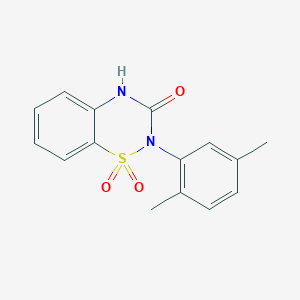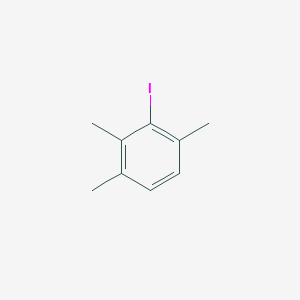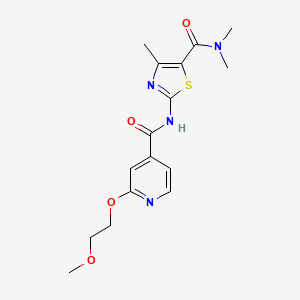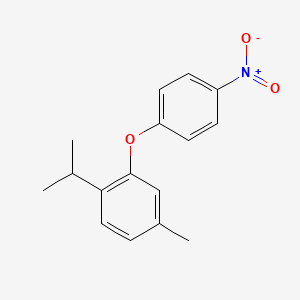![molecular formula C15H14O5 B2638166 methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate CAS No. 694502-66-4](/img/structure/B2638166.png)
methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzo[c]chromen core and a carbonate ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate typically involves the following steps:
Formation of the benzo[c]chromen core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the carbonate ester group: This step involves the reaction of the benzo[c]chromen derivative with a carbonate source, such as dimethyl carbonate, under suitable conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
化学反应分析
Types of Reactions
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The carbonate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including neuroprotection and anti-cancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: Known for its potential therapeutic applications as a selective agonist of the CB2 receptor.
2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Another derivative with similar structural features.
Uniqueness
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate is unique due to its specific functional groups and potential applications
属性
IUPAC Name |
methyl (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-18-15(17)19-9-6-7-11-10-4-2-3-5-12(10)14(16)20-13(11)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBSGYDGFLJYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4,7-Dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2638083.png)
![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)

![ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate](/img/structure/B2638095.png)


![5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B2638099.png)

![(Z)-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2638101.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide](/img/structure/B2638102.png)
![4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione](/img/structure/B2638103.png)


![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2638106.png)
